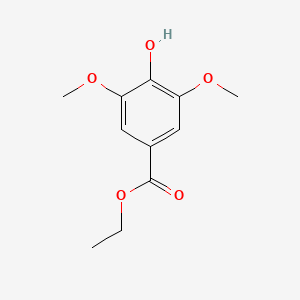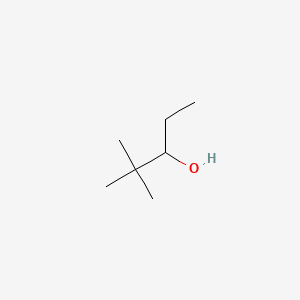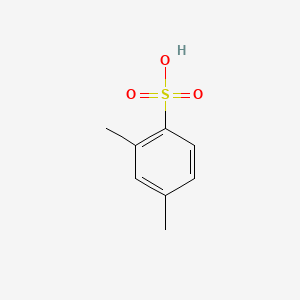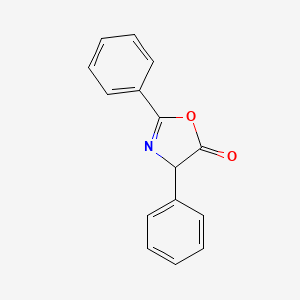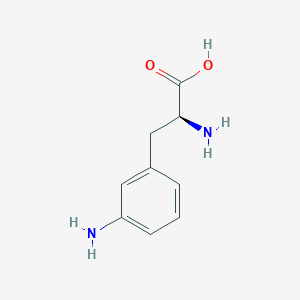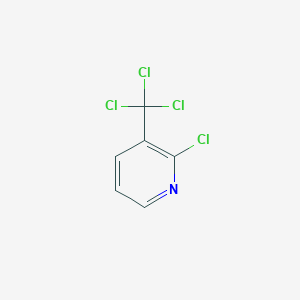
2-クロロ-3-(トリクロロメチル)ピリジン
概要
説明
2-Chloro-3-(trichloromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl4N . It has an average mass of 230.907 Da and a monoisotopic mass of 228.901962 Da .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(trichloromethyl)pyridine is represented by the formula C6H3Cl4N . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The major use of 2-Chloro-3-(trichloromethyl)pyridine derivatives is in the protection of crops from pests . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Physical And Chemical Properties Analysis
2-Chloro-3-(trichloromethyl)pyridine has a molecular weight of 230.91 . It is a solid at room temperature .科学的研究の応用
農薬産業
2-クロロ-3-(トリクロロメチル)ピリジン: は、農薬の合成における重要な中間体です。その誘導体、特にトリフルオロメチルピリジン(TFMP)は、作物保護において重要な役割を果たしています。 フッ素原子のユニークな物理化学的特性とピリジン部分の組み合わせが、これらの化合物の生物活性に貢献しています 。例えば、TFMP誘導体は、害虫から作物を保護する殺虫剤の製剤に使用され、20種類以上の新しいTFMP含有農薬がISOの慣用名を取得しています。
製薬業界
製薬分野では、2-クロロ-3-(トリクロロメチル)ピリジンなどの化合物から合成できるTFMP誘導体は、有効成分に組み込まれています。 これらの誘導体は、承認されたいくつかの医薬品で使用されており、多くの候補が現在臨床試験中です 。ピリジン部分のユニークな特性は、これらの薬の治療効果に貢献しています。
獣医学
ヒト用医薬品での用途と同様に、TFMP誘導体は獣医学でも利用されています。 TFMP部分を包含する2つの獣医用製品が市場承認を取得しており、この化合物が動物の健康において重要な役割を果たしていることを示しています .
フッ素化有機化学品の合成
フッ素化有機化学品の開発は、多くの場合、TFMP誘導体を含み、フッ素原子が化合物の生物活性と物理的特性に与える影響のために、成長している研究分野です2-クロロ-3-(トリクロロメチル)ピリジンは、これらのフッ素化化合物の作成における中間体として役立ち、これらの化合物は、材料科学を含むさまざまな分野でますます使用されています .
土壌科学
2-クロロ-3-(トリクロロメチル)ピリジン: ニトラピリンなどの誘導体は、土壌中の吸着特性について研究されています。 研究は、さまざまな土壌有機物レベルと土壌タイプにおけるニトラピリン適用による影響に焦点を当てており、これらの化合物の環境への影響を理解するために不可欠です .
硝化抑制
硝化抑制剤として、2-クロロ-3-(トリクロロメチル)ピリジンは、生物化学的酸素要求量(BOD)試験プロセスで役割を果たします。 これは、アンモニウムの硝酸への酸化を防ぐのに役立ち、水質試験におけるBODのより正確な測定値を提供します .
化学合成
この化合物は、さまざまな作物保護製品の合成のための化学中間体としても使用されます。 2,3-ジクロロ-5-(トリフルオロメチル)-ピリジン(2,3,5-DCTF)などの誘導体に対する高い需要は、化学業界における2-クロロ-3-(トリクロロメチル)ピリジンの重要性を強調しています .
作用機序
Target of Action
The primary target of 2-Chloro-3-(trichloromethyl)pyridine, also known as Nitrapyrin, is the bacteria Nitrosomonas . Nitrosomonas plays a crucial role in the nitrification process, which involves the oxidation of ammonia to nitrite .
Mode of Action
2-Chloro-3-(trichloromethyl)pyridine interacts with its target, Nitrosomonas, by inhibiting the ammonia monooxygenase (AMO) pathway . This pathway is essential for ammonia oxidation in nitrification . Furthermore, 2-Chloro-3-(trichloromethyl)pyridine also functions as an inhibitor of the urease enzyme in Nitrosomonas, preventing hydrolytic action on urea .
Biochemical Pathways
The inhibition of the AMO pathway and urease enzyme by 2-Chloro-3-(trichloromethyl)pyridine affects the nitrification process, a key biochemical pathway in the nitrogen cycle . This results in a decrease in the conversion of ammonia to nitrite, thereby affecting downstream processes such as the production of nitrate, a vital nutrient for plant growth .
Pharmacokinetics
It is known that the compound can undergo hydrolysis to form 6-chloropicolinic acid .
Result of Action
The inhibition of Nitrosomonas by 2-Chloro-3-(trichloromethyl)pyridine leads to a reduction in the amount of nitrite produced from ammonia . This can have significant effects at the molecular and cellular levels, particularly in environments where nitrification plays a crucial role, such as in soils.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-(trichloromethyl)pyridine. For instance, soil conditions can affect the compound’s ability to inhibit Nitrosomonas and, consequently, the nitrification process
Safety and Hazards
生化学分析
Biochemical Properties
For instance, it has been suggested that 2-Chloro-3-(trichloromethyl)pyridine may act against the methane monooxygenase enzyme system .
Cellular Effects
It has been observed that this compound can inhibit growth, CH4 oxidation, and NH4+ oxidation . These effects suggest that 2-Chloro-3-(trichloromethyl)pyridine may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-chloro-3-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKVGCQBQQFWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345740 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72648-12-5 | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72648-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

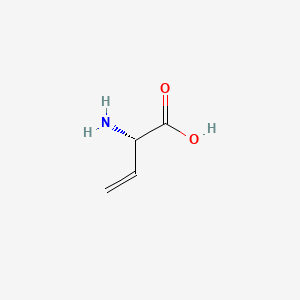
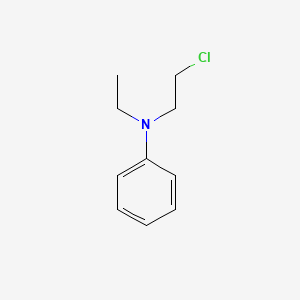
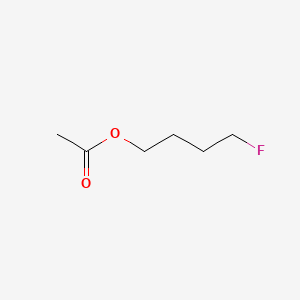

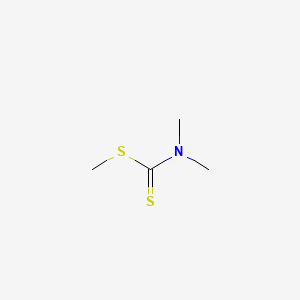

![Ethanol, 2,2'-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-](/img/structure/B1582831.png)
